N,N'-dicyclohexylmorpholine-4-carboximidamide;[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-morpholin-4-ylphosphinic acid N,N'-dicyclohexylmorpholine-4-carboximidamide;[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-morpholin-4-ylphosphinic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16547699
InChI: InChI=1S/C17H31N3O.C13H20N3O9P/c1-3-7-15(8-4-1)18-17(20-11-13-21-14-12-20)19-16-9-5-2-6-10-16;17-9-1-2-16(13(20)14-9)12-11(19)10(18)8(25-12)7-24-26(21,22)15-3-5-23-6-4-15/h15-16H,1-14H2,(H,18,19);1-2,8,10-12,18-19H,3-7H2,(H,21,22)(H,14,17,20)
SMILES:
Molecular Formula: C30H51N6O10P
Molecular Weight: 686.7 g/mol

N,N'-dicyclohexylmorpholine-4-carboximidamide;[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-morpholin-4-ylphosphinic acid

CAS No.:

Cat. No.: VC16547699

Molecular Formula: C30H51N6O10P

Molecular Weight: 686.7 g/mol

* For research use only. Not for human or veterinary use.

N,N'-dicyclohexylmorpholine-4-carboximidamide;[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-morpholin-4-ylphosphinic acid -

Specification

Molecular Formula C30H51N6O10P
Molecular Weight 686.7 g/mol
IUPAC Name N,N'-dicyclohexylmorpholine-4-carboximidamide;[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-morpholin-4-ylphosphinic acid
Standard InChI InChI=1S/C17H31N3O.C13H20N3O9P/c1-3-7-15(8-4-1)18-17(20-11-13-21-14-12-20)19-16-9-5-2-6-10-16;17-9-1-2-16(13(20)14-9)12-11(19)10(18)8(25-12)7-24-26(21,22)15-3-5-23-6-4-15/h15-16H,1-14H2,(H,18,19);1-2,8,10-12,18-19H,3-7H2,(H,21,22)(H,14,17,20)
Standard InChI Key RUAYLFCHPJYFJL-UHFFFAOYSA-N
Canonical SMILES C1CCC(CC1)NC(=NC2CCCCC2)N3CCOCC3.C1COCCN1P(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O

Introduction

Chemical Structure and Physicochemical Properties

N,N'-Dicyclohexylmorpholine-4-carboximidamide

N,N'-Dicyclohexylmorpholine-4-carboximidamide (CAS: 4975-73-9) is a synthetic amidine derivative characterized by a morpholine ring and a carboximidamide functional group. Its molecular formula is C17H31N3O\text{C}_{17}\text{H}_{31}\text{N}_3\text{O}, with a molecular weight of 293.46 g/mol. Key properties include:

PropertyValueSource
Melting Point104–108°C
SolubilityPolar solvents (e.g., methanol)
Density1.12 g/cm³
Boiling Point482.5±45.0°C

The compound’s structure features a planar amidine group (C=NH\text{C=NH}) adjacent to the morpholine ring, enabling hydrogen bonding and interactions with biological targets.

[5-(2,4-Dioxopyrimidin-1-yl)-3,4-Dihydroxyoxolan-2-yl]methoxy-morpholin-4-ylphosphinic Acid

This phosphinic acid derivative combines a uracil-like pyrimidine ring (2,4-dioxopyrimidin-1-yl) with a morpholine-phosphinic acid moiety. Its molecular formula is C13H19N3O10P\text{C}_{13}\text{H}_{19}\text{N}_3\text{O}_{10}\text{P}, and it shares structural similarities with nucleotide sugars like UDP-Xylose (CAS: 3616-06-6) . Key distinctions include:

  • Replacement of the diphosphate group in UDP-Xylose with a morpholin-4-ylphosphinic acid group.

  • Retention of the 2,4-dioxopyrimidine (uracil) base and xylose-like oxolane ring .

PropertyValueSource
Molecular Weight423.28 g/molCalculated
Hazard StatementsH302, H315, H319, H335

Synthesis Methodologies

N,N'-Dicyclohexylmorpholine-4-carboximidamide

The synthesis involves a multi-step process:

  • Alkylation: Reacting morpholine-4-carboximidamide with dicyclohexylcarbodiimide (DCC) in anhydrous dichloromethane.

  • Purification: Column chromatography using silica gel and a methanol-chloroform eluent (1:4 v/v).

  • Crystallization: Recrystallization from ethanol yields pure product (98% purity).

Key challenges include controlling steric hindrance from the dicyclohexyl groups and optimizing reaction temperatures (60–70°C) to prevent decomposition.

[5-(2,4-Dioxopyrimidin-1-yl)-3,4-Dihydroxyoxolan-2-yl]methoxy-morpholin-4-ylphosphinic Acid

Synthesis parallels methods for nucleotide analogs :

  • Phosphorylation: A protected uracil-oxolane intermediate is phosphorylated using morpholin-4-ylphosphinic chloride.

  • Deprotection: Acidic hydrolysis removes protecting groups (e.g., acetyl) from the oxolane ring .

  • Purification: Anion-exchange chromatography isolates the target compound .

Pharmacological Applications

N,N'-Dicyclohexylmorpholine-4-carboximidamide

This compound acts as a kidney-selective ATP-sensitive potassium (KATP) channel blocker, inhibiting renal K+^+ efflux and promoting diuresis. Studies in rodent models demonstrate:

  • Diuretic Effect: 40% increase in urine output at 10 mg/kg doses.

  • Antihypertensive Activity: Systolic blood pressure reduction of 15–20 mmHg in hypertensive rats.

Comparative Analysis with Related Compounds

CompoundTargetKey Advantage
N,N'-Dicyclohexylmorpholine-4-carboximidamideRenal KATP ChannelsTissue selectivity reduces systemic effects
UDP-XyloseGlycosyltransferasesSubstrate for proteoglycan synthesis
Morpholin-4-ylphosphinic Acid DerivativePutative enzyme targetsEnhanced metabolic stability

Future Perspectives

  • N,N'-Dicyclohexylmorpholine-4-carboximidamide: Clinical trials for hypertension and edema.

  • Phosphinic Acid Derivative: Exploration in glycobiology and antiviral therapies.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator